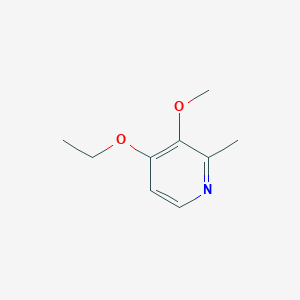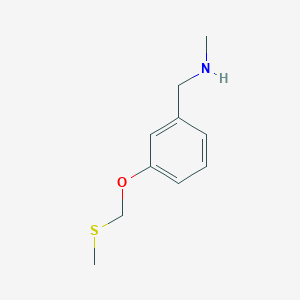
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group on the phenyl ring using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a probe in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R)-Aminohexadecanoic acid: A long-chain fatty acid with distinct biological roles.
Uniqueness
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(2R)-2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
HAKACKSZUHLWQM-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


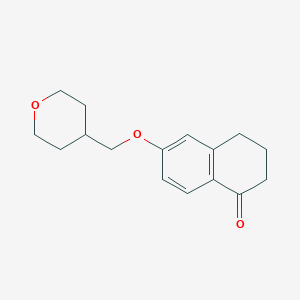
![4,10-dihydro-9H-furo[2,3-e]pyrrolo[1,2-a][1,4]diazepin-9-one](/img/structure/B8296002.png)


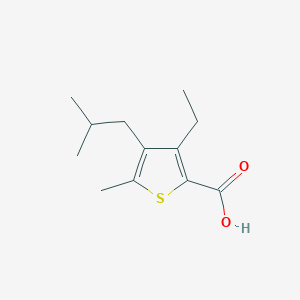
![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)

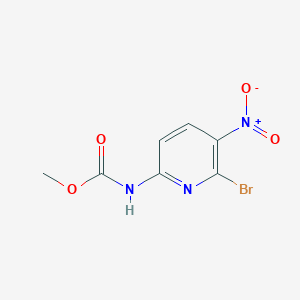
![N-[3-(2-Fluorophenyl)acryloyl]-O4-Methyl-L-Tyrosine](/img/structure/B8296039.png)
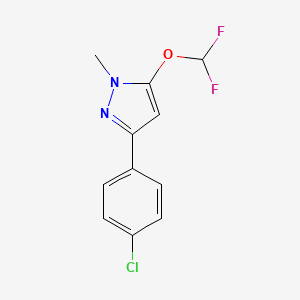
![2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol](/img/structure/B8296048.png)
